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Compound of Interest

Compound Name: Digoxigenin NHS ester

Cat. No.: B15547313 Get Quote

This guide provides researchers, scientists, and drug development professionals with

comprehensive information, protocols, and troubleshooting advice for stripping and re-probing

digoxigenin (DIG) labeled Southern and Northern blots.

Frequently Asked Questions (FAQs)
Q1: Can I strip and re-probe a blot that was developed with a DIG-labeled probe?

Yes, it is possible to strip membranes that have been probed with DIG-labeled nucleic acids

and detected via chemiluminescence.[1] This allows for the sequential analysis of the same

blot with different probes, which can save valuable samples, time, and materials.[2] It is crucial

to note that membranes developed with colorimetric substrates that leave a permanent

precipitate are generally not suitable for stripping and re-probing.

Q2: What is the main purpose of stripping a DIG blot?

The primary goal of stripping a DIG blot is to remove the hybridized DIG-labeled probe and the

associated anti-DIG antibody-enzyme conjugate from the target nucleic acid that is immobilized

on the membrane.[2][3] This allows the membrane to be re-hybridized with a new probe to

detect a different target sequence.

Q3: Is there a difference in stripping protocols for DIG Southern (DNA) and Northern (RNA)

blots?
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Yes, there is a critical difference. Southern blots with DNA targets are more robust and can be

stripped using alkaline conditions (e.g., NaOH).[4] However, these alkaline methods should

never be used for Northern blots because RNA is alkali-labile and will be degraded.[4][5] For

Northern blots, stripping methods typically involve formamide or boiling SDS solutions.[2][6]

Q4: How many times can a DIG blot be stripped and re-probed?

A blot can potentially be stripped and re-probed multiple times.[4] However, each stripping

cycle can lead to some loss of the target nucleic acid from the membrane.[2][7] Therefore, the

signal intensity may decrease with each subsequent re-probing. It is advisable to probe for

lower abundance targets first.

Q5: How can I be sure that the stripping process was successful?

To verify the efficiency of stripping, you can perform a control experiment before proceeding

with re-hybridization. After stripping, incubate the membrane with the anti-DIG antibody

conjugate and the chemiluminescent substrate. If the stripping was complete, you should

detect no signal upon exposure.[2] If a signal persists, a more stringent stripping method or

longer incubation time may be necessary.[2]

Q6: Which type of membrane is best for stripping and re-probing?

Positively charged nylon membranes are commonly used for Southern and Northern blotting

and are suitable for stripping and re-probing procedures.[4] It is essential to handle the

membrane carefully, only by the corners, and to keep it wet throughout the entire process to

prevent the probe from binding irreversibly.[1][2]
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Issue Possible Cause(s) Recommended Solution(s)

Persistent signal after stripping

- Incomplete removal of the

DIG-probe and/or anti-DIG

antibody.[2]- Stripping

conditions were too mild.

- Increase the incubation time

or temperature of the stripping

step.- Use a harsher stripping

solution (see table below).[2]-

Ensure the volume of stripping

buffer is sufficient to

completely cover the

membrane.

Loss of signal on re-probing

- Loss of target DNA/RNA from

the membrane during

stripping.[2][7]- The stripping

procedure was too harsh.

- Use a milder stripping

protocol.- Reduce the

temperature or duration of the

stripping incubation.- Ensure

you are using the correct

stripping method for your blot

type (DNA vs. RNA).[5]

High background on the re-

probed blot

- Incomplete stripping leaving

residual probe/antibody.- Non-

specific binding of the new

probe.

- Confirm complete stripping

before re-probing.- Perform the

prehybridization and

hybridization steps carefully for

the new probe.- Ensure all

buffers are fresh and free of

contaminants.

Patchy or uneven signal

- Uneven stripping across the

membrane.- Membrane was

allowed to dry out at some

stage.

- Ensure the membrane is fully

submerged and agitated

during all stripping and

washing steps.- Crucially,

never let the membrane dry

out after the first hybridization

until after the final stripping is

complete and verified.[1][2]
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Stripping DIG-labeled Probes from Southern Blots (DNA)
This protocol utilizes an alkaline solution to strip DIG-labeled DNA probes from nylon

membranes.

Initial Wash: Briefly rinse the membrane in sterile, deionized water.

Stripping Incubation: Place the membrane in a container with a sufficient volume of freshly

prepared stripping buffer (0.2 M NaOH, 0.1% SDS) to ensure it is fully submerged. Incubate

for 15 minutes at 37°C with constant, gentle agitation.[4] Repeat this step with fresh stripping

buffer for a second 15-minute incubation.[4]

Neutralization: Briefly rinse the membrane in 2x SSC.[4]

Verification (Optional but Recommended): To confirm the probe has been removed, proceed

with the immunological detection steps (blocking, anti-DIG antibody incubation, and

chemiluminescent substrate). No signal should be visible.

Re-probing: The membrane is now ready for prehybridization and hybridization with a new

DIG-labeled probe.

Stripping DIG-labeled Probes from Northern Blots (RNA)
This protocol uses a harsher, high-temperature method suitable for RNA, which is sensitive to

alkali. Warning: Do not use NaOH-based stripping buffers on Northern blots.[5]

Initial Wash: Rinse the membrane in 2x SSC.

Stripping Incubation: Place the membrane in a container. Pour a sufficient volume of boiling

0.1% SDS solution onto the membrane.[2] Allow the solution to cool to room temperature

with gentle agitation. Repeat this process two more times with fresh, boiling SDS solution.[2]

Final Washes: Wash the membrane thoroughly in 2x SSC for 5 minutes at room

temperature.[4]

Verification (Optional but Recommended): Check for residual signal as described for the

Southern blot protocol.
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Re-probing: The membrane can now be used for a new hybridization experiment.

Data Presentation: Stripping Buffer Formulations
Stripping
Method

Strength Target
Buffer
Composition

Temperature &
Time

Alkaline Lysis Moderate DNA

0.2 M NaOH,

0.1% (w/v)

SDS[4]

2 x 15 minutes at

37°C[4]

Formamide Moderate DNA/RNA
50% Formamide,

2X SSPE[2]
1 hour at 65°C[2]

Boiling SDS Harsh DNA/RNA 0.1% SDS[2]

Pour boiling

solution on blot,

let cool to RT.

Repeat 2 times.

[2]

High Temp

SSC/SDS
Harsh DNA/RNA

0.1X SSPE or

SSC, 0.5%

SDS[2]

Pour boiling

solution on blot,

let cool to RT.

Repeat 2 times.

[2]

Note: Always prepare stripping solutions fresh before use.[4]
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Workflow for Stripping and Re-probing a DIG Blot

Start:
DIG-probed blot with signal

Strip Membrane
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Verification:
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with new DIG probe
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Caption: A flowchart illustrating the key steps for successfully stripping a DIG-labeled blot and

preparing it for re-probing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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